Methyl 4,5-dimethyl-2-[({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-{5-[(4-METHYL-2-NITROPHENOXY)METHYL]FURAN-2-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-{5-[(4-METHYL-2-NITROPHENOXY)METHYL]FURAN-2-AMIDO}THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Functional Group Modifications: Various functional groups, such as the nitrophenoxy and amido groups, are introduced through nucleophilic substitution and amide formation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-{5-[(4-METHYL-2-NITROPHENOXY)METHYL]FURAN-2-AMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the nitro group can yield an amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be useful in the development of organic electronic materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-{5-[(4-METHYL-2-NITROPHENOXY)METHYL]FURAN-2-AMIDO}THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHYL-2-{5-[(4-METHYL-2-AMINOPHENOXY)METHYL]FURAN-2-AMIDO}THIOPHENE-3-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
METHYL 4,5-DIMETHYL-2-{5-[(4-METHYL-2-HYDROXYPHENOXY)METHYL]FURAN-2-AMIDO}THIOPHENE-3-CARBOXYLATE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in METHYL 4,5-DIMETHYL-2-{5-[(4-METHYL-2-NITROPHENOXY)METHYL]FURAN-2-AMIDO}THIOPHENE-3-CARBOXYLATE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C21H20N2O7S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O7S/c1-11-5-7-16(15(9-11)23(26)27)29-10-14-6-8-17(30-14)19(24)22-20-18(21(25)28-4)12(2)13(3)31-20/h5-9H,10H2,1-4H3,(H,22,24) |
InChI Key |
YLJUPKJJTGEWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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